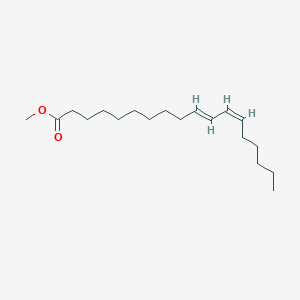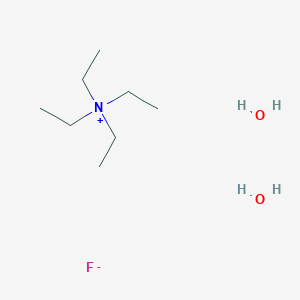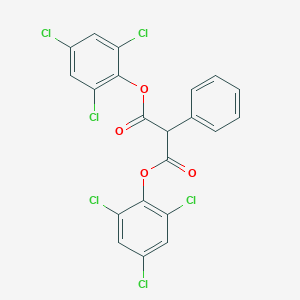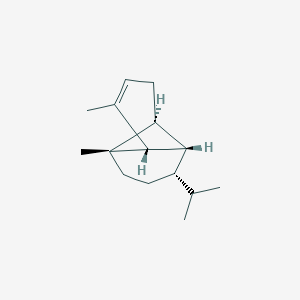
Unii-0V56hxq8N5
Vue d'ensemble
Description
“Unii-0V56hxq8N5” is the Unique Ingredient Identifier (UNII) for the substance known as Copaene . UNIIs are alphanumeric identifiers linked to a substance’s molecular structure or descriptive information, generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .
Molecular Structure Analysis
Copaene has the molecular formula C15H24 . The InChIKey, which provides a unique text representation of the molecular structure, is VLXDPFLIRFYIME-BTFPBAQTSA-N .Applications De Recherche Scientifique
Pest Control in Agriculture
Copaene: has been identified as a potent semiochemical for the control of agricultural pests, particularly the Mediterranean fruit fly, Ceratitis capitata . The compound’s efficacy as an attractant can be utilized in integrated pest management (IPM) strategies to reduce the reliance on synthetic pesticides, thereby promoting ecological farming practices.
Pharmacology
In pharmacological research, Copaene is a component of copaiba oil, which has been studied for its anti-inflammatory properties . This sesquiterpene contributes to the oil’s therapeutic potential, which includes activity in various pharmacological models, such as interacting with cannabinoid receptors of the CB2 type .
Food Industry
Copaene: is found in essential oil-producing plants and contributes to the flavor and aroma profiles of various food products . Its presence in spices and herbs can be leveraged to develop natural flavoring agents, offering an alternative to synthetic additives in the food industry.
Cosmetic Industry
The cosmetic industry values Copaene for its aromatic properties. It is used in the formulation of perfumes and scents, providing a natural fragrance that can enhance the appeal of cosmetic products . Additionally, its potential anti-inflammatory effects could be beneficial in skincare formulations.
Material Science
Copaene: ’s role in material science is linked to its presence in natural resins and oleoresins, which are used as binding agents and for their protective qualities in various materials . Research into these natural compounds can lead to the development of sustainable materials with enhanced durability and ecological benefits.
Chemical Engineering
In chemical engineering, Copaene can be studied for its physicochemical properties, such as its boiling point and density, to understand its behavior in different industrial processes . This knowledge is crucial for optimizing the extraction and application of natural compounds in various engineering solutions.
Mécanisme D'action
Copaene, also known as Unii-0V56hxq8N5, 0V56HXQ8N5, a-copaene, (-)-alpha-Copaene, or (-)-copaene, is a tricyclic sesquiterpene found in several essential oil-producing plants . This compound has been studied for its various biological activities, including its interaction with targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that copaene is present in several essential oil-producing plants , suggesting that its targets could be related to the biological processes influenced by these essential oils.
Mode of Action
It is known that copaene is an oily liquid hydrocarbon . It is suggested that Copaene may interact with its targets through hydrophobic interactions, given its chemical nature. More research is needed to fully understand the interaction of Copaene with its targets and the resulting changes.
Biochemical Pathways
It is known that copaene is a tricyclic sesquiterpene , suggesting that it may be involved in the terpenoid biosynthesis pathway. More research is needed to fully understand the biochemical pathways affected by Copaene and their downstream effects.
Pharmacokinetics
It is known that copaene is an oily liquid hydrocarbon , suggesting that it may have unique ADME properties due to its chemical nature. More research is needed to fully understand the pharmacokinetics of Copaene and their impact on its bioavailability.
Result of Action
Copaene has been studied for its cytotoxic, genotoxic/antigenotoxic, and antioxidant/oxidant activity on human lymphocyte cultures . It was found that Copaene significantly reduced cell proliferation at high concentrations .
Action Environment
The action of Copaene can be influenced by various environmental factors. For instance, the concentration of Copaene can significantly affect its cytotoxic effects . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Copaene.
Propriétés
IUPAC Name |
(1R,2S,6S,7S,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-BTFPBAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2[C@H]3[C@@H]1[C@@]2(CC[C@H]3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-1,3-dimethyltricyclo(4.4.0.02,7)dec-3-ene | |
CAS RN |
3856-25-5 | |
| Record name | Copaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3856-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPAENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V56HXQ8N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Copaene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



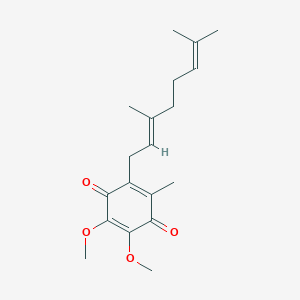
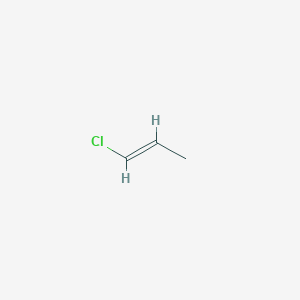
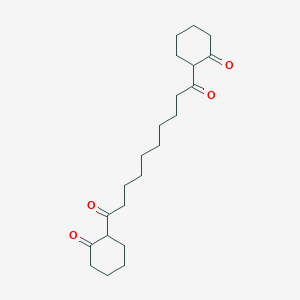
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
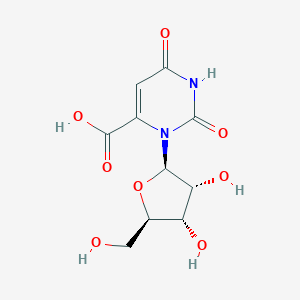
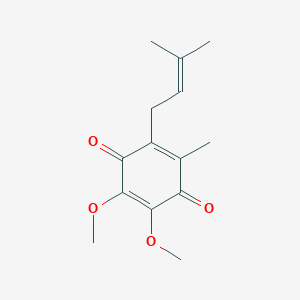
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)



